N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE
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Description
“N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE” is a complex compound that is related to N6-Methyladenosine (m6A), a prevalent modification in mRNA and DNA . It’s an agent that cultivates the establishment of phosphodiester bonds in solid-phase synthesis of DNA and RNA fragments .
Synthesis Analysis
The synthesis of N6-Methyladenosine (m6A) is a dynamic and reversible process . It’s one of the most abundant epitranscriptomic modifications on eukaryotic mRNA . Evidence has highlighted that m6A is altered in response to inflammation-related factors and it is closely associated with various inflammation-related diseases .Molecular Structure Analysis
The molecular structure of N6-Methyladenosine (m6A) is complex and involves a variety of interactions. The crystal structure of METTL4, a methyltransferase that mediates N6-adenosine methylation, reveals a preformed L-shaped, positively-charged cavity surrounded by four loops for substrate binding . The structure also shows a catalytic center composed of conserved residues for specific Am nucleotide recognition and N6-methylation activity .Chemical Reactions Analysis
N6-Methyladenosine (m6A) is a type of chemical modification of RNA that occurs at the sixth N atom of adenine . It is one of the most critical internal RNA modifications and has been identified in mammals, insects, plants, yeast, and viruses . It plays a crucial role in the mRNA metabolism, including mRNA degradation, splicing, export, stability, and translation .Physical And Chemical Properties Analysis
The physical and chemical properties of N6-Methyladenosine (m6A) are complex and varied. It is a dynamic and reversible modification . The RNA sequence samples are expressed by a novel mode of pseudo dinucleotide composition (PseDNC) whose components were derived from a physical-chemical matrix via a series of auto-covariance and cross covariance transformations .Mechanism of Action
Future Directions
The future directions of research into N6-Methyladenosine (m6A) are promising. It has been suggested that m6A methylation plays a crucial part in neurogenesis and glioma pathogenesis . Significant advancement of m6A methylation-associated regulators as potential therapeutic targets is also discussed .
properties
CAS RN |
170023-66-2 |
---|---|
Product Name |
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE |
Molecular Formula |
C32H39N7O5 |
Molecular Weight |
601.708 |
IUPAC Name |
[6-[(dibutylamino)methylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C32H39N7O5/c1-3-5-17-37(18-6-4-2)21-34-29-28-30(38(22-33-28)27-19-25(41)26(20-40)43-27)36-31(35-29)44-32(42)39(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,21-22,25-27,40-41H,3-6,17-20H2,1-2H3/t25-,26+,27+/m0/s1 |
InChI Key |
YSVOVDUBBRAXPT-OYUWMTPXSA-N |
SMILES |
CCCCN(CCCC)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)CO)O |
synonyms |
N6-(DIISOBUTYLAMINOMETHYLIDENE)-O2-(DIPHENYLCARBAMOYL)-2/'-DEOXYISOGUANOSINE |
Origin of Product |
United States |
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